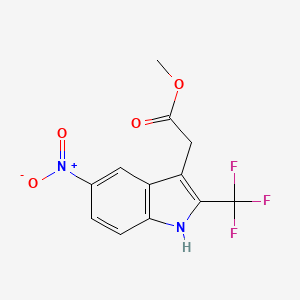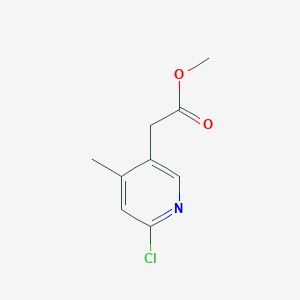
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of bromine atoms and disulfane linkage in this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane typically involves the bromination of thiadiazole derivatives. One common method is the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) using bromine in the presence of a suitable solvent . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The disulfane linkage can be oxidized to form sulfonic acids or reduced to form thiols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or thiophenol in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and ligands in the presence of a base and solvent.
Major Products
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Oxidation: Sulfonic acids.
Reduction: Thiols.
Cross-Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and disulfane linkage play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . Additionally, its electron-withdrawing properties enhance its ability to participate in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A related compound with similar electronic properties but without bromine atoms.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Another brominated thiadiazole derivative with different substitution patterns.
2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene: A thiadiazole derivative with a thiophene ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its electron-withdrawing properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
26542-78-9 |
|---|---|
Molecular Formula |
C4Br2N4S4 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4 |
InChI Key |
SDGBWHAGYFWRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)SSC2=NC(=NS2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
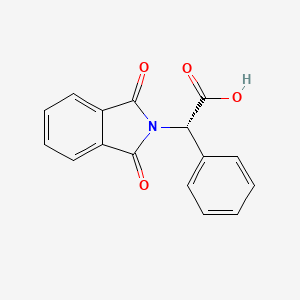
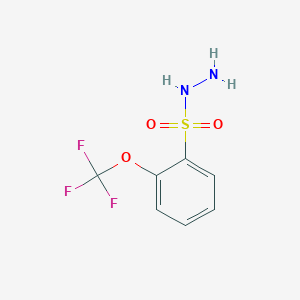
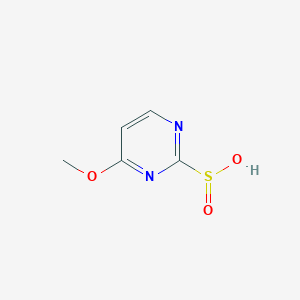
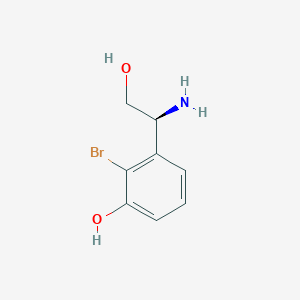
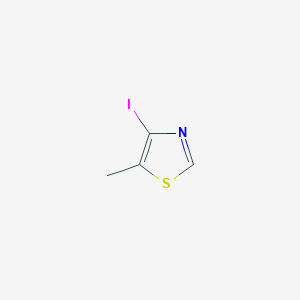
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
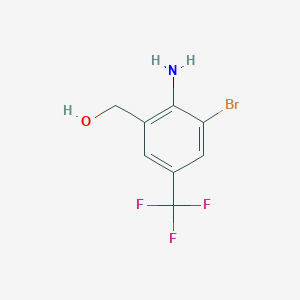

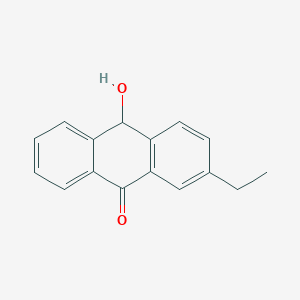
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
